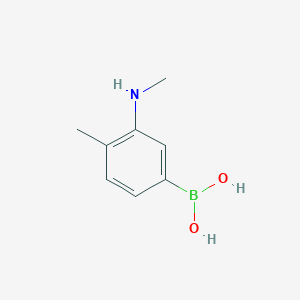![molecular formula C19H23N3O2S B2824173 4-[4-(Benzenesulfonyl)piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine CAS No. 2380078-27-1](/img/structure/B2824173.png)
4-[4-(Benzenesulfonyl)piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Benzenesulfonyl)piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group, a cyclopropyl group, and a methylpyrimidine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzenesulfonyl)piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzenesulfonyl group, and finally the cyclopropyl and methylpyrimidine groups. Common synthetic methods include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Sulfonylation: Introduction of the benzenesulfonyl group using sulfonyl chlorides in the presence of a base.
Alkylation and Cyclopropanation: Addition of the cyclopropyl and methyl groups through alkylation and cyclopropanation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Benzenesulfonyl)piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-[4-(Benzenesulfonyl)piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[4-(Benzenesulfonyl)piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Phenylpiperidin-1-yl)benzenesulfonylaminoacetic acid: Another compound with a piperidine and benzenesulfonyl group.
Diphenyl(piperidin-4-yl)methanol derivatives: Compounds with similar piperidine-based structures.
Uniqueness
4-[4-(Benzenesulfonyl)piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and methylpyrimidine moieties differentiate it from other piperidine derivatives, potentially leading to unique pharmacological activities.
Propiedades
IUPAC Name |
4-[4-(benzenesulfonyl)piperidin-1-yl]-2-cyclopropyl-6-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-14-13-18(21-19(20-14)15-7-8-15)22-11-9-17(10-12-22)25(23,24)16-5-3-2-4-6-16/h2-6,13,15,17H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQJRUJQLAXCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCC(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2824090.png)
![2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2824093.png)



![2-{4-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-1,3-benzoxazole](/img/structure/B2824101.png)

![1-(3-chlorophenyl)-5-[(4-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2824104.png)





![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2824113.png)
